Herniariasaponin 7
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Overview
Description
Herniariasaponin 7 is a triterpenoid saponin compound isolated from the plant Herniaria hirsuta, which belongs to the Caryophyllaceae family Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties and potential therapeutic benefits
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Herniariasaponin 7 typically involves the extraction of saponins from the aerial parts of Herniaria hirsuta. The process includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Isolation: this compound is isolated from the purified extract through further chromatographic separation and identified using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: Herniariasaponin 7 undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in saponins can be hydrolyzed under acidic or enzymatic conditions, leading to the formation of aglycones and sugar moieties.
Oxidation and Reduction: The triterpenoid structure can undergo oxidation and reduction reactions, altering the functional groups and potentially modifying the biological activity of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Aglycones: Resulting from hydrolysis of glycosidic bonds.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
Chemistry: Used as a model compound for studying the chemical behavior of saponins and their derivatives.
Biology: Investigated for its potential role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the formulation of natural surfactants and emulsifiers for various industrial applications
Mechanism of Action
The mechanism of action of Herniariasaponin 7 involves its interaction with biological membranes and molecular targets:
Membrane Interaction: Saponins can interact with cell membranes, leading to increased permeability and potential disruption of membrane integrity.
Molecular Targets: this compound may target specific proteins or enzymes involved in inflammatory pathways, microbial growth, or cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, apoptosis, and cell cycle regulation
Comparison with Similar Compounds
Herniariasaponin 7 can be compared with other saponins isolated from Herniaria species, such as:
Herniariasaponin H: Another saponin from Herniaria hirsuta, known for its similar triterpenoid structure but differing in glycosidic linkage and sugar moieties.
Medicagenic Acid Derivatives: Saponins containing medicagenic acid as the aglycone, which share structural similarities but differ in biological activity and applications.
Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of distinct sugar moieties, which contribute to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C61H94O30 |
---|---|
Molecular Weight |
1307.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-carboxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C61H94O30/c1-23-32(66)41(86-48-37(71)34(68)33(67)29(20-62)85-48)39(73)50(82-23)89-44-43(88-52-45(74)61(80,21-63)22-81-52)40(84-25(3)64)24(2)83-51(44)91-54(79)60-16-14-55(4,5)18-27(60)26-10-11-30-56(6)19-28(65)46(90-49-38(72)35(69)36(70)42(87-49)47(75)76)59(9,53(77)78)31(56)12-13-58(30,8)57(26,7)15-17-60/h10,23-24,27-46,48-52,62-63,65-74,80H,11-22H2,1-9H3,(H,75,76)(H,77,78)/t23-,24+,27-,28-,29+,30?,31?,32-,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44+,45-,46-,48-,49-,50-,51-,52-,56+,57+,58+,59-,60-,61+/m0/s1 |
InChI Key |
XNRKDQAHYBHQDY-XYSYQHEKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)OC(=O)C)O[C@H]9[C@@H]([C@](CO9)(CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC9C(C(CO9)(CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
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